Trp-Leu is a dipeptide composed of the amino acids Tryptophan (Trp) and Leucine (Leu). It is found naturally in various fermented soybean foods, including tofuyo. [] Trp-Leu plays a significant role in scientific research, particularly in areas focusing on angiotensin I-converting enzyme (ACE) inhibition, multidrug resistance (MDR) reversal in tumor cells, and interactions with taste receptors.
Synthesis Analysis
Solid-phase peptide synthesis: This widely used method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support. []
Enzymatic synthesis: Specific enzymes like α-chymotrypsin and papain can be used to catalyze the formation of peptide bonds between Trp and Leu. []
Isolation from natural sources: Trp-Leu can be extracted and purified from fermented soybean foods like tofuyo using techniques like adsorption and gel filtration chromatography, followed by high-performance liquid chromatography (HPLC). []
Molecular Structure Analysis
Hydrolysis: Trp-Leu can be hydrolyzed by enzymes like dipeptidases, breaking the peptide bond to yield individual Trp and Leu amino acids. []
Reaction with 2,4,6-trinitrobenzensulfonic acid sodium salt: This reaction indicates the presence of free amino groups in the dipeptide. []
Complex formation: Trp-Leu can form complexes with other molecules, such as Theasinensin A, potentially impacting its hydrophobicity and interaction with taste receptors. []
Mechanism of Action
ACE inhibition: Trp-Leu acts as a non-competitive inhibitor of ACE. [] This means it binds to an allosteric site on the enzyme, distinct from the substrate-binding site, and modifies the enzyme's conformation, hindering its catalytic activity.
MDR reversal: Trp-Leu derivatives containing D-Trp or D-Tyr at the N-terminal position exhibit significant MDR reversal effects in cancer cells. [] While the exact mechanism requires further investigation, it is suggested that these derivatives may interfere with the function of MDR1 protein, responsible for multidrug resistance.
Hydrophobicity modulation: Trp-Leu's interaction with compounds like Theasinensin A can reduce its hydrophobicity, potentially affecting its taste perception and interaction with lipid membranes. []
Physical and Chemical Properties Analysis
Hydrophobicity: Trp-Leu is a relatively hydrophobic molecule due to the presence of the nonpolar indole ring in Tryptophan and the aliphatic side chain in Leucine. []
MDR reversal: Trp-Leu derivatives show promise in reversing multidrug resistance in tumor cells, potentially enhancing the efficacy of chemotherapy. []
Taste modulation: Trp-Leu's interaction with taste-modifying compounds like Theasinensin A presents potential applications in the food industry for controlling bitterness perception. []
Peptide separation studies: Trp-Leu is used as a model dipeptide in studying selective transport across supported liquid membranes. []
Gastrin antagonist development: Trp-Leu is a component of various synthesized peptides investigated for their potential as gastrin antagonists. [, ]
Mimicking conformation-dependent binding sites: Trp-Leu is a key component of the hexapeptide DLVWLL, which mimics the conformation-dependent binding site of the acetylcholine receptor, and is used for studying myasthenia gravis. [, ]
Related Compounds
Ile-Phe-Leu
Compound Description: Ile-Phe-Leu is a tripeptide composed of the amino acids isoleucine, phenylalanine, and leucine. It acts as a non-competitive inhibitor of angiotensin I-converting enzyme (ACE) with an IC₅₀ of 44.8 μM []. This peptide sequence is naturally found in the α- and β-subunits of β-conglycinin from soybeans [].
Boc-Trp-Leu-Asp-Phe-NH₂
Compound Description: Boc-Trp-Leu-Asp-Phe-NH₂ is a tetrapeptide analogue of the C-terminal tetrapeptide of gastrin. This compound acts as a potent gastrin agonist [, ]. Studies have shown that it undergoes degradation by a membrane fraction from rat gastric mucosa, resulting in the formation of Boc-Trp-Leu and Asp-Phe-NH₂ [].
Relevance: This compound incorporates Trp-Leu as part of its structure, highlighting the importance of this dipeptide in the context of gastrin activity. The degradation pattern of this compound further emphasizes the potential biological relevance of the Trp-Leu dipeptide fragment [].
Boc-Trp-Leu-β-homo-Asp-NHCH₂C₆H₅ (Compound 10)
Compound Description: This compound is a gastrin antagonist and an analogue of Boc-Trp-Leu-Asp-Phe-NH₂. It features a β-homo-Asp residue replacing Asp and a benzylamide group replacing the C-terminal Phe-NH₂ []. Its IC₅₀ for inhibiting labeled gastrin binding to gastric mucosal cells is 1 μM, and its ED₅₀ for inhibiting acid secretion in anesthetized rats is 0.2 mg/kg [].
Relevance: This compound, incorporating the Trp-Leu dipeptide, exhibits antagonistic properties towards gastrin activity, unlike the agonistic Boc-Trp-Leu-Asp-Phe-NH₂ []. This highlights the significant influence of structural modifications even with the presence of Trp-Leu on the overall biological activity of the compound.
Boc-Trp-Leu-β-homo-Asp-NHCH₂CH₂C₆H₅ (Compound 11)
Compound Description: Similar to compound 10, this is a gastrin antagonist analogue of Boc-Trp-Leu-Asp-Phe-NH₂. It differs from compound 10 by having a phenethylamide group instead of a benzylamide group at the C-terminus []. It exhibits an IC₅₀ of 0.75 μM for inhibiting labeled gastrin binding and an ED₅₀ of 0.5 mg/kg for inhibiting acid secretion [].
Relevance: The presence of Trp-Leu in this compound, alongside a modified Asp residue and C-terminal modification, results in gastrin antagonism. This further emphasizes the impact of structural context on the functional outcome of Trp-Leu-containing peptides [].
Boc-Trp-Leu-β-homo-Asp-Phe-NH₂ (Compound 12)
Compound Description: This compound is another gastrin antagonist analogue of Boc-Trp-Leu-Asp-Phe-NH₂. Here, only the Asp residue is replaced by β-homo-Asp, retaining the C-terminal Phe-NH₂ []. It shows an IC₅₀ of 1.5 μM for inhibiting labeled gastrin binding and an ED₅₀ of 0.1 mg/kg for inhibiting acid secretion [].
Relevance: This compound demonstrates that even a minor change in the Asp residue, while keeping Trp-Leu and Phe-NH₂ intact, can shift the peptide's activity from agonistic to antagonistic []. This suggests a critical role for the Asp residue and its spatial orientation, potentially influenced by Trp-Leu, in interacting with the gastrin receptor.
Boc-Trp-Leu-β-homo-Asp-D-Phe-NH₂ (Compound 13)
Compound Description: This gastrin antagonist is similar to compound 12 but has a D-Phe instead of L-Phe at the C-terminus []. It has an IC₅₀ of 2 μM for gastrin binding inhibition and an ED₅₀ of 0.1 mg/kg for acid secretion inhibition [].
Relevance: The incorporation of D-Phe alongside Trp-Leu and β-homo-Asp maintains the antagonist activity profile against gastrin, indicating tolerance for stereochemical changes at the C-terminus while retaining the core structure [].
Boc-Trp-Leu-Asp phenylethylamide (Compound 6)
Compound Description: This compound is a potent inhibitor of gastrin-stimulated acid secretion. It is an analogue of Boc-Trp-Leu-Asp-Phe-NH₂ where the phenylalanine residue is replaced with a phenylethylamide group []. While it doesn't stimulate acid secretion on its own, it effectively inhibits gastrin-induced acid secretion with an ED₅₀ ranging from 0.1 to 0.6 mg/kg [].
Relevance: Replacing the Phe-NH₂ with phenylethylamide in the presence of Trp-Leu transforms the peptide from a gastrin agonist to an antagonist []. This highlights the significant impact of the C-terminal region on the activity and emphasizes the importance of the Trp-Leu-Asp sequence for interaction with the gastrin receptor.
Boc-Trp-ψ(CH₂NH)-Leu-Asp-Phe-NH₂ (Compound 2)
Compound Description: This compound is a pseudo-peptide analogue of Boc-Trp-Leu-Asp-Phe-NH₂ where the peptide bond between Trp and Leu is replaced with a CH₂NH group [, ]. Unlike the parent peptide, this compound is susceptible to degradation by a membrane fraction from rat gastric mucosa []. Notably, this compound has been shown to stimulate gastric acid secretion in rats, indicating biological activity [].
Relevance: The introduction of a CH₂NH group between Trp and Leu, altering the peptide bond, retains the ability to stimulate gastric acid secretion, suggesting that this specific modification doesn’t abolish its biological activity []. This further strengthens the importance of the Trp-Leu sequence in the context of gastrin function.
Boc-Trp-Leu-ψ(CH₂NH)-Asp-Phe-NH₂ (Compound 3)
Compound Description: This is another pseudo-peptide analogue of Boc-Trp-Leu-Asp-Phe-NH₂, with the CH₂NH group replacing the peptide bond between Leu and Asp []. Unlike compound 2, this compound demonstrates stability and resists degradation by rat gastric mucosa membrane fractions []. Importantly, this compound is inactive in stimulating gastric acid secretion and acts as a gastrin antagonist [].
Relevance: This compound demonstrates that altering the peptide bond between Leu and Asp, even with Trp-Leu present, leads to a loss of acid secretion stimulation and a switch to gastrin antagonism []. This finding points to the crucial role of the native peptide bond between Leu and Asp for the agonist activity of gastrin.
Relevance: This compound demonstrates that replacing the Asp-Phe peptide bond with CH₂NH, while retaining the Trp-Leu sequence, abolishes the compound's ability to stimulate acid secretion and leads to gastrin antagonism []. This highlights the critical role of the intact C-terminal dipeptide sequence for gastrin agonist activity.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.